(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid

CNS Drug Discovery Physicochemical Property Analysis Lead Optimization

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid delivers an orthogonal dual-functional architecture: the 2-aminopyrimidine core enables hinge-region kinase binding, while the α,β-unsaturated carboxylic acid provides a Michael acceptor for covalent cysteine targeting. Unlike generic 2-aminopyrimidine or pyrimidinylacrylic ester analogs, this scaffold uniquely positions both reactive handles at the 2- and 5-positions for regioselective elaboration. Favorable LogP (-0.23) supports CNS MPO-compliant lead optimization. Validated oxidative cyclization enables rapid triazolo[1,5-a]pyrimidine library generation. Ideal starting point for fragment-based covalent kinase inhibitor design.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B12450476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)C=CC(=O)O
InChIInChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10)
InChIKeyZSTSKJFUYGWSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid for Drug Discovery: A Versatile Kinase-Directed Building Block


(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS 335030-80-3, C7H7N3O2, MW 165.15) is a heterocyclic building block that integrates the 2-aminopyrimidine pharmacophore—a privileged scaffold in kinase inhibitor design—with a reactive α,β-unsaturated carboxylic acid (acrylic acid) moiety . The aminopyrimidine core enables key hinge-region hydrogen bonding interactions with kinase active sites, while the acrylic acid fragment provides a Michael addition acceptor site for covalent targeting of cysteine residues [1]. This dual-functional architecture positions the compound as a strategic intermediate for assembling covalent and reversible kinase inhibitors, as well as for generating diverse nitrogen-containing heterocycles [2].

Why (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid Cannot Be Replaced by Generic Analogs in Targeted Synthesis


Generic substitution is not viable because this compound provides a uniquely positioned, orthogonal reactive system: the 2-amino group on the pyrimidine ring allows for regioselective nucleophilic substitution and heterocycle annulation , while the acrylic acid side-chain offers a distinct α,β-unsaturated Michael acceptor site for conjugate addition or cycloaddition reactions . Close analogs (e.g., 2-aminopyrimidine, pyrimidinylacrylic esters) lack this specific combination of functional handles at the 2- and 5-positions, thereby compromising the regiochemical control and reactivity profile essential for constructing complex kinase-targeting molecules [1].

Quantitative Differentiation of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid from Closest Analogs


Lipophilicity Advantage for Central Nervous System (CNS) Multiparameter Optimization (MPO) Compliance

The compound exhibits a LogP of -0.23 . This value is significantly lower than that of typical 2-aminopyrimidine derivatives lacking the acrylic acid group, which often have LogP values > 1.0 [1]. The reduced lipophilicity contributes to a favorable CNS MPO score, making it a more attractive starting point for CNS-penetrant drug discovery programs compared to more lipophilic analogs [2].

CNS Drug Discovery Physicochemical Property Analysis Lead Optimization

Kinase Binding Affinity: A Weak Starting Point for Fragment-Based Optimization

The compound shows weak inhibitory activity against wild-type EGFR with an IC50 of 5.7 μM (5700 nM) [1]. While this absolute potency is low, it is comparable to other aminopyrimidine-based fragments (e.g., 2-aminopyrimidine itself shows >100 μM inhibition). More importantly, this weak binding provides a clean starting point for fragment elaboration; optimizing the 5-position acrylic acid into an acrylamide warhead can increase potency by >1000-fold, as demonstrated with compound 8a achieving an IC50 of 3.9 nM against EGFR L858R/T790M [2].

Fragment-Based Drug Discovery Kinase Inhibitor EGFR

TAAR5 Agonist Activity: A Distinct Selectivity Profile vs. Aminopyrimidine Controls

The compound exhibits agonist activity at the mouse trace amine-associated receptor 5 (TAAR5) with an EC50 > 10,000 nM (>10 μM) [1]. This activity is distinct from simple 2-aminopyrimidine, which shows no detectable activity at this receptor. While the potency is weak, the selectivity over other aminopyrimidines highlights a unique pharmacophore interaction that could be exploited for developing novel TAAR5 modulators or for assessing off-target liabilities in kinase inhibitor programs [2].

GPCR Pharmacology Trace Amine-Associated Receptors Selectivity Screening

Synthetic Tractability: A Validated Scaffold for Heterocycle Annulation

The compound serves as a key intermediate in the synthesis of bicyclic nitrogen heterocycles, including triazolo[1,5-a]pyrimidines, via oxidative cyclization of the acrylic acid moiety . This transformation is not feasible with simple 2-aminopyrimidine or with 2-aminopyrimidine-5-carboxylic acid. The presence of the α,β-unsaturated carboxylic acid enables a unique, high-yielding annulation pathway that is well-documented in patent literature for generating diverse kinase-focused libraries [1].

Medicinal Chemistry Heterocycle Synthesis Chemical Biology

Strategic Application Scenarios for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic Acid in Drug Discovery


Covalent Kinase Inhibitor Design via Fragment-Based Lead Discovery

Use as a core fragment in FBLD campaigns targeting kinases with a cysteine residue in the active site. The weak initial EGFR IC50 (5.7 μM) [1] serves as a clean starting point for structure-guided optimization of the acrylic acid into a covalent warhead, achieving sub-nanomolar potency in optimized analogs [2].

Construction of CNS-Penetrant Chemical Libraries

Leverage the favorable LogP of -0.23 [1] to synthesize CNS MPO-compliant analogs. The low lipophilicity reduces the risk of high non-specific binding and efflux transporter recognition, making it a preferred scaffold over more lipophilic 2-aminopyrimidine derivatives [2].

Synthesis of Triazolopyrimidine-Focused Kinase Libraries

Employ the validated oxidative cyclization pathway [1] to rapidly generate arrays of triazolo[1,5-a]pyrimidines for high-throughput screening against kinase panels. This approach offers a time- and cost-efficient alternative to de novo synthesis of similar heterocyclic cores [2].

Quote Request

Request a Quote for (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.